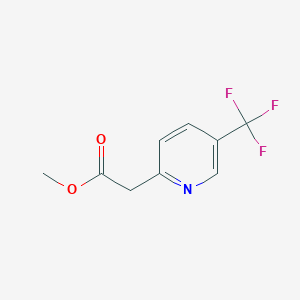
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
説明
“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1810715-04-8 . It has a molecular weight of 219.16 . The IUPAC name for this compound is methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate . .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F3NO2/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12/h2-3,5H,4H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water .科学的研究の応用
Synthesis and Chemical Properties
- Building Blocks for Heterocyclic Compounds : Methyl (5-oxopyrazol-3-yl)acetate has been used in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, serving as a building block for heterocyclic compounds (Prezent et al., 2016).
- One-Pot Synthesis Applications : It's also involved in one-pot synthesis processes. For instance, 5-Methyl-2-(pyridin-3-yl)-4,5-dihydrooxazole and its analogs undergo lactonization to provide tetrahydrooxino[3,4-c]pyridines and tetrahydrofuro[3,2-b]pyridin-2-ones, showing the compound's utility in efficient synthesis methods (Gómez-García et al., 2016).
Structural and Molecular Studies
- Crystal Structure Characterization : The compound has been characterized by various spectroscopic techniques including NMR, IR, MS, and X-ray crystallography, which help in understanding its molecular structure and interactions (Mao et al., 2015).
Applications in Synthesizing Novel Compounds
- Synthesis of Pyridine and Pyrimidine Derivatives : The compound has been utilized in the synthesis of pyridine and pyrimidine derivatives. This is significant for developing new chemical entities which could have potential applications in pharmaceuticals and agrochemicals (Morgentin et al., 2009).
- Formation of Pyridylthiazoles : Its derivatives have been studied for their luminescent properties, making them potentially useful in the development of new materials for sensing and laser applications (Grummt et al., 2007).
Molecular Fragment Assembly
- Creation of Indolizine Skeletons : Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate derivatives have been used in the oxidative cross-coupling/cyclization process to assemble diverse 3-(pyridin-2-yl)indolizines. This showcases its role in advanced synthetic chemistry for creating complex molecular structures (Wu et al., 2017).
Potential Applications in Organic Electronics
- Electrophosphorescence : The compound's derivatives have been explored in the context of electrophosphorescence, particularly in the synthesis of iridium complexes, indicating its potential use in developing new materials for organic electronics and display technologies (Zhang et al., 2010).
Safety And Hazards
特性
IUPAC Name |
methyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNPXRRCVOQOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Thienyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474052.png)
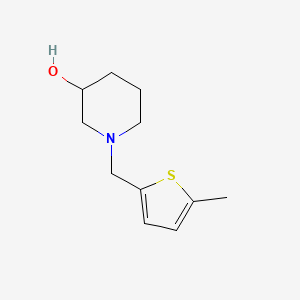
![6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474055.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)
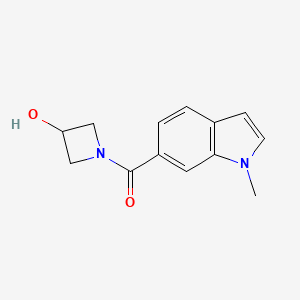
![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)
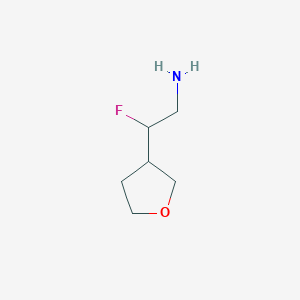
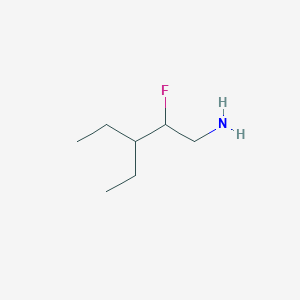

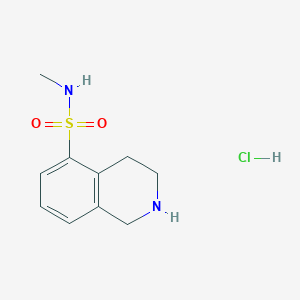
![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)

![Methyl 8-amino-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)
![Methyl 8-amino-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474074.png)